Pagoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pagoside typically involves extraction from the roots of Harpagophytum procumbens. The roots are dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol . The extract is concentrated and purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The roots are harvested, dried, and processed in large extraction units. The solvent extraction is followed by filtration and concentration steps. The final product is purified using industrial-scale chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pagoside undergoes various chemical reactions, including:
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release its aglycone and sugar moieties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using specific glycosidases are employed.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Hydrolysis Products: Aglycone and sugar moieties.
Scientific Research Applications
Pagoside has several scientific research applications, including:
Mechanism of Action
Pagoside exerts its effects primarily through its anti-inflammatory and analgesic properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase . This inhibition reduces inflammation and pain, making this compound effective in the treatment of conditions like arthritis .
Comparison with Similar Compounds
Similar Compounds
Harpagoside: Another iridoid glycoside found in Harpagophytum procumbens with similar anti-inflammatory properties.
Acteoside: A phenylethanoid glycoside with strong anti-inflammatory effects.
Cinnamic Acid: An aromatic acid with antioxidant and anti-inflammatory properties.
Uniqueness of this compound
This compound is unique due to its specific chemical structure and the combination of its phenolic and glycosidic components. This structure contributes to its distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(5E)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]cyclopentene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c1-12-10-16(34-18(27)7-4-13-2-5-14(26)6-3-13)15(19(12)23(31)32)8-9-33-24-22(30)21(29)20(28)17(11-25)35-24/h2-8,16-17,20-22,24-26,28-30H,9-11H2,1H3,(H,31,32)/b7-4+,15-8-/t16?,17-,20-,21+,22-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJNLOVRAFQEQH-VUIINJGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CCOC2C(C(C(C(O2)CO)O)O)O)C(C1)OC(=O)C=CC3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(C1)OC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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